Sodium pyroantimonate

CAS No.: 31589-39-6

Cat. No.: VC18917691

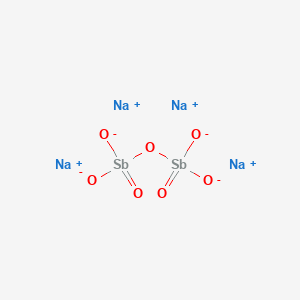

Molecular Formula: Na4O7Sb2

Molecular Weight: 447.47 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 31589-39-6 |

|---|---|

| Molecular Formula | Na4O7Sb2 |

| Molecular Weight | 447.47 g/mol |

| IUPAC Name | tetrasodium;dioxido-oxo-stibonatooxy-λ5-stibane |

| Standard InChI | InChI=1S/4Na.7O.2Sb/q4*+1;;;;4*-1;; |

| Standard InChI Key | CIWAOCMKRKRDME-UHFFFAOYSA-N |

| Canonical SMILES | [O-][Sb](=O)([O-])O[Sb](=O)([O-])[O-].[Na+].[Na+].[Na+].[Na+] |

Introduction

Chemical Identity and Structural Characteristics

Sodium pyroantimonate crystallizes in a tetragonal system, forming hydrated sodium antimonate complexes with the general formula Na₂H₂Sb₂O₇·6H₂O . The antimony atoms adopt a pentavalent oxidation state, coordinated by six oxygen atoms in an octahedral geometry. X-ray diffraction studies reveal interlayer sodium ions and water molecules stabilizing the lattice . Key structural parameters include:

| Property | Value | Source |

|---|---|---|

| Crystal system | Tetragonal | |

| Antimony oxidation state | +5 | |

| Hydration state | Hexahydrate | |

| Density | 3.8–4.1 g/cm³ |

Synthesis and Industrial Production

Wet Process Synthesis

The dominant production method involves reacting antimony trioxide (Sb₂O₃) with sodium hydroxide (NaOH) and hydrogen peroxide (H₂O₂) under controlled conditions :

Reaction:

Process Parameters:

| Stage | Temperature Range | Pressure Range | Key Variables |

|---|---|---|---|

| Reaction | 25–150°C | 1–3 atm | NaOH excess (1–4× stoichiometric), H₂O₂ excess (1–1.6×) |

| Crystallization | 0–160°C | 1–3 atm | Cooling rate, agitation |

Advantages Over Traditional Methods:

-

Eliminates nitric acid/SODIUMNITRATE usage, avoiding carcinogenic NOₓ byproducts .

-

Direct synthesis from Sb₂O₃ reduces impurity incorporation (Fe₂O₃, CuO < 0.05%) .

-

95–98% yield with particle sizes controllable between 4–20 µm .

Alternative Production Routes

-

Chlorine Oxidation: Uses Sb₂S₃ ore, HCl, and Cl₂, but generates corrosive waste .

-

Air Oxidation: Low-cost but produces sub-50% Sb(V) content unsuitable for premium glass .

Physicochemical Properties

Thermal and Chemical Stability

| Property | Value | Test Method |

|---|---|---|

| Decomposition temperature | 380–400°C (loss of H₂O) | TGA |

| Solubility | Insoluble in H₂O, soluble in concentrated acids | |

| pH stability range | 8–12 (aqueous suspensions) |

Spectroscopic Characteristics

-

Raman Spectroscopy: Strong bands at 650 cm⁻¹ (Sb–O stretching) and 340 cm⁻¹ (O–Sb–O bending) .

-

XPS: Sb 3d₅/₂ binding energy at 540.2 eV confirms Sb(V) dominance .

Industrial Applications

Glass Clarification

Sodium pyroantimonate removes gas bubbles (CO₂, SO₂) in molten glass via redox catalysis:

Typical dosage: 0.2–0.5 wt% reduces bubble density by 90% in soda-lime glass .

Flame Retardancy

In polymers (e.g., PVC, polyesters), it synergizes with halogens to suppress combustion:

| Parameter | Value | Source |

|---|---|---|

| Acute oral LD₅₀ (rat) | >5,000 mg/kg | |

| Skin irritation | Non-irritating | |

| Carcinogenicity | Not classified (IARC Group 3) |

Exposure Controls

Critical Research Findings

Specificity in Biological Systems

While potassium pyroantimonate is used histochemically to localize Na⁺ ions, studies demonstrate cross-reactivity:

-

Forms precipitates with Ca²⁺, Mg²⁺, and organic amines, limiting sodium specificity .

-

Artifacts occur if fixation permits ion migration post-tissue treatment .

Environmental Impact

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume